![molecular formula C15H20N2O4 B13287127 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1803561-20-7](/img/structure/B13287127.png)
5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Boc Protecting Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure or through the hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Strategy: The Boc group is commonly used in peptide synthesis to protect amino groups during coupling reactions.
Biology
Enzyme Inhibitors: The compound can be modified to create enzyme inhibitors for studying biochemical pathways.
Prodrugs: Potential use in the design of prodrugs where the Boc group is removed in vivo to release the active drug.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Agents: Modified derivatives can be used as diagnostic agents in imaging studies.
Industry
Material Science: Used in the synthesis of polymers and materials with specific properties.
Catalysis: Employed in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group serves as a protecting group that can be removed under physiological conditions to release the active amine, which then exerts its biological effect.
Comparison with Similar Compounds
Similar Compounds
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid: Similar structure with a thiazole ring instead of a tetrahydroisoquinoline core.
N-Boc-protected amino acids: Commonly used in peptide synthesis with similar protecting group strategies.
Uniqueness
Structural Features: The tetrahydroisoquinoline core provides unique structural features that differentiate it from other Boc-protected compounds.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
CAS No. |
1803561-20-7 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-8-16-12(13(18)19)7-10(9)11/h4-6,12,16H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
UDKUWOLAAGSLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CC(NC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


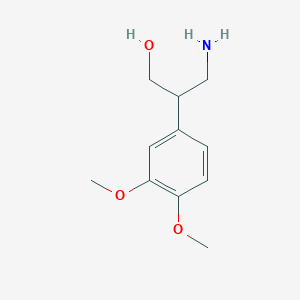
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)


![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid](/img/structure/B13287065.png)
![1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13287072.png)
![7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13287073.png)
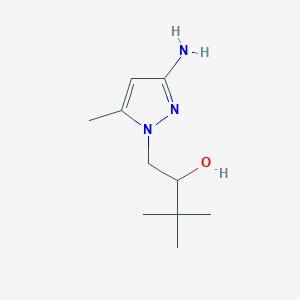
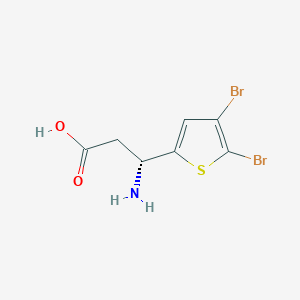
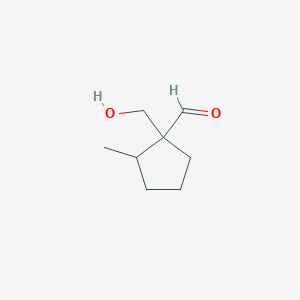
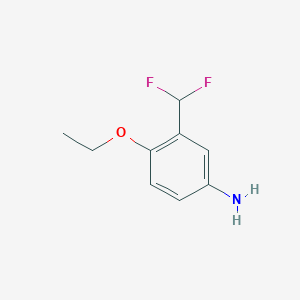


![2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B13287111.png)
